molecular formula C₁₀H₁₆N₂O₄S B1141856 Biotin sulfoxide CAS No. 10406-89-0

Biotin sulfoxide

Cat. No. B1141856
CAS RN: 10406-89-0
M. Wt: 260.31
InChI Key:
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Description

Synthesis Analysis

The synthesis of biotin sulfoxide and its derivatives involves chemical reactions that modify biotin, typically through oxidation processes. For instance, sulfoxides and sulfone of biocytin have been synthesized by treating biocytin in acetic acid with hydrogen peroxide at equimolar or tenfold higher concentrations, respectively. These derivatives are characterized by microanalyses, melting points, infrared spectra, and chromatographic mobilities, indicating the d-sulfoxide predominates from chemical synthesis (McCormick, 1969).

Molecular Structure Analysis

Biotin sulfoxide's molecular structure, like its parent compound biotin, features a heterocyclic ring but with the addition of a sulfoxide group. This modification impacts the compound's reactivity and interaction with enzymes. For instance, biotin synthase, an enzyme involved in biotin's biosynthesis, contains distinct iron-sulfur cluster binding sites crucial for its function, indicating a complex interaction between the enzyme and its substrates, including modified forms like sulfoxide derivatives (Ugulava, Gibney, & Jarrett, 2001).

Chemical Reactions and Properties

Biotin sulfoxide participates in various chemical reactions, primarily due to its sulfoxide group, which influences its chemical properties. For example, biotin sulfoxide reductase, an enzyme, catalyzes the conversion of biotin sulfoxide to biotin, a reaction important for recycling the oxidized form of biotin and maintaining its availability in biological systems. This process involves specific interactions with the sulfoxide group, highlighting its significance in biotin metabolism (Pollock & Barber, 1997).

Physical Properties Analysis

The physical properties of biotin sulfoxide, such as solubility, melting point, and spectral characteristics, are influenced by the presence of the sulfoxide group. These properties are critical for its identification, purification, and characterization in research settings. For instance, the synthesis process and characterization of biotin sulfoxides involve determining their melting points and chromatographic mobilities to confirm their identities and purities (McCormick, 1969).

Chemical Properties Analysis

Biotin sulfoxide's chemical properties, particularly its reactivity and interactions with enzymes, are central to its roles in biological systems. The enzyme biotin sulfoxide reductase, for instance, demonstrates the compound's involvement in metabolic pathways, where its reduction back to biotin is necessary for the continuation of biotin-dependent processes. This enzymatic activity underscores the importance of the sulfoxide group in regulating biotin's availability and function within organisms (Pollock & Barber, 1997).

Scientific Research Applications

  • Microbial Utilization and Metabolism : Biotin sulfoxide can be utilized as a sole source of carbon, nitrogen, and sulfur for the growth of specific bacteria, such as a pseudomonad. The degradation of biotin sulfoxide by bacteria involves reduction to biotin and the subsequent utilization of the sulfur atom. This process has been observed in both Escherichia coli and pseudomonads (Im et al., 1970).

  • Human and Animal Metabolism : In humans, swine, and rats, biotin sulfoxide is a major catabolite of biotin. Studies have shown that the excretion of biotin sulfoxide, along with other catabolites like bisnorbiotin, increases in certain physiological states such as pregnancy or when treated with particular medications (Wang et al., 1997).

  • Medical Implications : Understanding biotin sulfoxide metabolism is significant for medical research, particularly in studying biotin-related deficiencies and disorders. For instance, the urinary excretion of biotin and its metabolites like biotin sulfoxide is a sensitive indicator of biotin status, which can be crucial in diagnosing and managing biotin deficiency (Mock et al., 1997).

  • Enzymatic Studies and Genetic Analysis : Research on enzymes like biotin sulfoxide reductase, which catalyzes the conversion of biotin sulfoxide to biotin, contributes to our understanding of bacterial enzyme systems and genetic makeup. This is especially relevant in studies involving Escherichia coli and Rhodobacter sphaeroides (Pollock & Barber, 1997).

  • Role in Drug Metabolism : Understanding the biotransformation of biotin, including the formation of biotin sulfoxide, is important in drug metabolism studies. For example, it has been observed that certain steroid hormones and peroxisome proliferators can significantly increase the conversion of biotin to biotin sulfoxide in rats, highlighting a potential pathway for biotin metabolism in the liver (Wang et al., 1997).

Safety And Hazards

There are currently no known adverse side effects of biotin sulfoxide when taken as prescribed by a doctor or through normal dietary intake8. However, as with any substance, it should be used with caution and under the guidance of a healthcare professional.


Future Directions

The discovery and development of biotin and biotin sulfoxide-based drugs is an attractive topic and draws more and more researchers to engage in this research area. An increasing number of biotin and biotin sulfoxide derivatives have been explored and related research is ongoing with infinite potentiality9.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSKCIQYNAOBNQ-YBSFLMRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908774
Record name (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin sulfoxide

CAS RN

3376-83-8, 10406-89-0
Record name Biotin sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Biotin-d-sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
979
Citations
DB Melville - Journal of Biological Chemistry, 1954 - Elsevier
… This paper describes the synthesis of biotin sulfoxide, the preparation of two diastereoisomeric … Interest in biotin sulfoxide initially arose in this Laboratory during work on the isolation of …
Number of citations: 111 www.sciencedirect.com
B Ezraty, J Bos, F Barras, L Aussel - Journal of bacteriology, 2005 - Am Soc Microbiol
… coli synthesizes a biotin sulfoxide reductase referred to as … to biotin sulfoxide recycling (4, 5) and (ii) the K m of R. sphaeroides BisC for MetSO was far higher than that for biotin sulfoxide …
Number of citations: 75 journals.asm.org
VV Pollock, MJ Barber - Biochemistry, 2001 - ACS Publications
… denitrificans biotin sulfoxide reductase catalyzes the reduction of d-biotin d-sulfoxide (BSO) … acceptor, which effectively suppressed biotin sulfoxide reduction and biotin formation. …
Number of citations: 47 pubs.acs.org
DM Mock, NI Mock - Journal of Laboratory and Clinical Medicine, 1997 - Elsevier
… biotin sulfoxide were measured with a chemically specific high-pressure liquid chromatography/avidin-binding assay. Serum concentrations of biotin, bisnorbiotin, and biotin …
Number of citations: 39 www.sciencedirect.com
LD Wright, EL Cresson, J Valiant, DE Wolf… - Journal of the …, 1954 - ACS Publications
… quantities of crystalline AN factor or biotin /-sulfoxide. The data summarized in Table IV and Table V indicate that the crystalline material and biotin /-sulfoxide have the same …
Number of citations: 52 pubs.acs.org
H Ruis, DB McCormick, LD Wright - The Journal of Organic …, 1967 - ACS Publications
Figure 1.—Partial inversion of configuration of biotin d-sulfox-ide (co= 2 mg/ml of 1 Nhc1, 100, concentration given as% of radioactive material present). compound was obtained in 1 N …
Number of citations: 19 pubs.acs.org
DE Pierson, A Campbell - Journal of bacteriology, 1990 - Am Soc Microbiol
Cloning and Nucleotide Sequence of bisC, the Structural Gene for Biotin Sulfoxide Reductase in … Molybdenum cofactorrequirement for biotin sulfoxide reduction in Escherichia coli. J. …
Number of citations: 90 journals.asm.org
VV Pollock, MJ Barber - Journal of Biological Chemistry, 1997 - ASBMB
… Initial rate kinetics indicated a specific activity at pH 8.0 of 0.9 μmol of biotin sulfoxide … methyl viologen and biotin sulfoxide reductase, respectively. Biotin sulfoxide reductase was also …
Number of citations: 54 www.jbc.org
A del Campillo-Campbell, A Campbell - Journal of Bacteriology, 1982 - Am Soc Microbiol
… of biotin sulfoxide instead of biotin, because biotin sulfoxide is … rivatives (Lac' on biotin sulfoxide plates) yields bis mutants. … Additional data on the effect of tungstate on biotin sulfoxide …
Number of citations: 93 journals.asm.org
A del Campillo Campbell, A Campbell - Journal of molecular evolution, 1996 - Springer
… locus of pseudoreversion of knockout mutations in the biotin sulfoxide reductase gene,bisC, has 64… Disruption of this gene eliminates the background activity of biotin sulfoxide reduction …
Number of citations: 21 link.springer.com

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